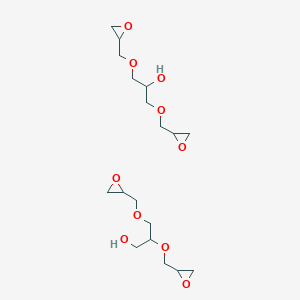

Glycerol diglycidyl ether, technical grade

Description

Overview of Glycerol (B35011) Diglycidyl Ether in Contemporary Chemical Science

Glycerol diglycidyl ether (GDE) is an aliphatic epoxy compound chemically defined by a glycerol backbone featuring two reactive epoxide groups, also known as oxirane rings. This bifunctional nature makes it a significant monomer and crosslinking agent in modern polymer chemistry. cenmed.com GDE is typically synthesized through the reaction of glycerol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide (B78521), or a Lewis acid catalyst. wikipedia.orggoogle.com

In contemporary materials science, GDE is recognized as a key component in the formulation of bio-based epoxy resins. ncsu.edu Its aliphatic structure imparts greater flexibility to polymer networks compared to the rigid, aromatic structures of conventional epoxy resins like those based on Bisphenol A diglycidyl ether (DGEBA). As a diepoxy crosslinker, GDE is valued for its low viscosity, which facilitates its use in creating thermosetting materials with properties such as low shrinkage and good adhesion when cured, typically with aliphatic amines. cenmed.comalfa-chemistry.comchemicalbook.com

Current research highlights the versatility of GDE in several advanced applications. It is used extensively to enhance the properties of natural polymers by acting as a crosslinking agent. In the biomedical field, GDE is employed in the formation of hydrogels and biodegradable microgels for applications like controlled protein release. alfa-chemistry.com Furthermore, GDE serves as a crucial monomer in photocationic polymerization, a process where UV light initiates rapid curing, finding use in coatings and composites. alfa-chemistry.com Its role extends to the synthesis of high-performance nanocomposites, for instance, by being cured with anhydrides in the presence of nanoparticles like alumina (B75360) to create reinforced materials. alfa-chemistry.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 27043-36-3 | chemicalbook.comsigmaaldrich.comnih.gov |

| Molecular Formula | C9H16O5 | chemicalbook.comsigmaaldrich.comnih.gov |

| Molecular Weight | 204.22 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Transparent liquid | alfa-chemistry.com |

| Density | 1.229 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.482 | chemicalbook.comsigmaaldrich.com |

| Boiling Point | 341.5 °C | alfa-chemistry.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

Evolution of Glycidyl (B131873) Ether Chemistry in Polymer Science

The chemistry of glycidyl ethers has been fundamental to polymer science since the late 1940s, primarily as the basic components of epoxy resins. mdpi.com The field was historically dominated by aromatic glycidyl ethers, with Bisphenol A diglycidyl ether (DGEBA) constituting over 90% of the global epoxy resin market. mdpi.com These petroleum-derived resins are known for their excellent thermal and mechanical properties, making them suitable for high-performance composites, coatings, and electronics. mdpi.com

The evolution in recent decades has been driven by a push towards sustainability and new functionalities. This has led to a shift from non-renewable, rigid aromatic structures like DGEBA to bio-based, flexible aliphatic glycidyl ethers. mdpi.com Glycerol diglycidyl ether is a prime example of this evolution, offering a renewable alternative that imparts different mechanical properties, such as increased flexibility, to the final polymer.

The broader field of glycidyl ether chemistry has also expanded significantly. Research now explores a wide array of functional glycidyl ethers, such as allyl glycidyl ether (AGE), which allows for post-polymerization modifications via thiol-ene coupling chemistry. nih.gov The controlled polymerization of these monomers enables the synthesis of polymers with well-defined structures and narrow molecular weight distributions. nih.govnih.gov Furthermore, the copolymerization of different glycidyl ethers, such as hydrophobic long-chain alkyl glycidyl ethers with hydrophilic ethers, allows for the creation of advanced amphiphilic polyethers. d-nb.inforsc.org These materials are used to create polymeric surfactants and supramolecular hydrogels, demonstrating a clear evolution from simple structural resins to highly functional and tunable macromolecular platforms. d-nb.info

Strategic Importance of Glycerol as a Renewable Chemical Feedstock

Glycerol, a simple polyol, has emerged as a strategically important platform chemical in the transition towards a bio-based economy. patsnap.comresearchgate.net Its significance stems from its widespread availability as the primary byproduct of the biodiesel industry; for every ton of biodiesel produced, approximately 100 kg of crude glycerol is generated. resourcewise.com This has resulted in a global surplus, making glycerol an abundant, inexpensive, and renewable feedstock. nih.govmdpi.comnih.gov

The chemical versatility of glycerol, which possesses three hydroxyl groups, makes it an ideal starting material for conversion into a wide range of value-added chemicals. patsnap.comkumarmetal.com The valorization of glycerol is a major focus of green chemistry, with research targeting its transformation into intermediates that can replace petroleum-derived products. researchgate.netnih.govpatsnap.commostwiedzy.pl Key conversion pathways include:

Epichlorohydrin: Glycerol can be converted to epichlorohydrin, a crucial precursor for epoxy resins, including glycerol diglycidyl ether. ncsu.edukumarmetal.com Bio-based epichlorohydrin production from glycerol is a commercially realized process that reduces reliance on petrochemical routes. ncsu.educhemanalyst.com

Propylene (B89431) Glycol and Acrolein: Glycerol serves as a feedstock for producing industrial chemicals like propylene glycol and acrolein through catalytic processes. patsnap.compatsnap.com

Advanced Biofuels and Biochemicals: Research is ongoing to selectively convert glycerol into gateway chemicals like 2,5-hexanedione, which can be used to synthesize high-density aviation fuels and other materials. ukccsrc.ac.uk

| Glycerol-Derived Product | Conversion Method | Significance/Application | Reference |

|---|---|---|---|

| Epichlorohydrin (ECH) | Reaction with hydrogen chloride | Precursor for epoxy resins (e.g., DGEBA, GDE) | kumarmetal.comchemanalyst.com |

| Acrolein, Acrylic Acid | Oxidative transformation | Established chemical intermediates | nih.gov |

| 2,5-Hexanedione | Selective catalytic conversion | Gateway chemical for pesticides, resins, aviation biofuels | ukccsrc.ac.uk |

| Polymers (e.g., Polyesters) | Polymerization, Esterification | Use in alkyd resins, cross-linked polyesters | kumarmetal.commostwiedzy.pl |

| Propylene Glycol | Catalytic processes | Industrial chemical | patsnap.compatsnap.com |

Structure

2D Structure

Properties

Molecular Formula |

C18H32O10 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

1,3-bis(oxiran-2-ylmethoxy)propan-2-ol;2,3-bis(oxiran-2-ylmethoxy)propan-1-ol |

InChI |

InChI=1S/2C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9;10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h2*7-10H,1-6H2 |

InChI Key |

QFMWJDGCJROGRC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COCC(CO)OCC2CO2.C1C(O1)COCC(COCC2CO2)O |

Origin of Product |

United States |

Synthesis and Advanced Methodologies for Glycerol Diglycidyl Ether

Reaction Pathways and Mechanistic Studies

The dominant route for synthesizing glycerol (B35011) diglycidyl ether involves the initial formation of a halohydrin ether, which subsequently undergoes ring closure to form the final epoxide rings. However, alternative pathways are also being explored to offer greener and more efficient options.

The classical and most widely used industrial method for synthesizing glycidyl (B131873) ethers, including GDGE, begins with the reaction of an alcohol with an epihalohydrin, such as epichlorohydrin (B41342). acs.orggoogle.com In this first step, the glycerol molecule acts as the alcohol. The reaction opens the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin ether intermediate. google.com This reaction is an important step in the two-step process for preparing epoxyglycidyl ether. google.com The process involves the hydrochlorination of glycerol, which can result in a mixture of dichlorohydrins. wikipedia.org The reaction between the alcohol (glycerol) and epichlorohydrin forms the corresponding halohydrin ether. acs.orggoogle.com

This initial ring-opening reaction is typically catalyzed by an acid. The hydroxyl group of glycerol attacks one of the carbon atoms of the epichlorohydrin epoxide ring. This results in the formation of a glycerol-chlorohydrin ether intermediate. The quality of the raw materials and the reaction temperature are significant factors influencing this ring-opening reaction. google.com

Following the formation of the halohydrin ether intermediate, the next critical step is the dehydrohalogenation to form the two epoxide rings of the GDGE molecule. acs.org This is achieved through an intramolecular cyclization reaction, which is typically mediated by a strong base, such as sodium hydroxide (B78521). google.comguidechem.com

The mechanism is an intramolecular Williamson ether synthesis. The strong base deprotonates the hydroxyl group of the chlorohydrin intermediate, creating a nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon atom that bears the chlorine atom, displacing the chloride ion and forming the stable three-membered epoxide ring. rsc.org This SN2 reaction occurs with an inversion of configuration at the carbon being attacked. The process must be repeated for both chlorohydrin moieties on the intermediate molecule to yield the final glycerol diglycidyl ether.

Beyond the traditional epichlorohydrin route, alternative methods for synthesizing glycerol ethers are actively being researched.

Transesterification of Glycidol (B123203) with Glycerol: One significant alternative pathway involves glycidol (2,3-epoxy-1-propanol) as a key intermediate. rsc.orgnih.gov Glycidol itself can be synthesized from glycerol through several methods, including transesterification with dimethyl carbonate (DMC). nih.govacs.orgrsc.org Once formed, glycidol can react with glycerol in the presence of alkaline catalysts. researchgate.net The hydroxyl groups of glycerol act as nucleophiles, opening the epoxide ring of glycidol to form glycerol monoethers, and subsequently, diethers like GDGE. researchgate.netresearchgate.net This method is central to the base-catalyzed self-condensation of glycerol to form polyglycerols, where glycidol is a proven intermediate. researchgate.net By controlling the stoichiometry of the reactants, the formation of lower oligomers such as diglycerol (B53887) and its glycidyl ethers can be favored.

Cationic Polymerization of Glycerol Derivatives: Cationic polymerization represents another approach to creating glycerol-based ethers. The cationic ring-opening polymerization of glycidol and its derivatives can be initiated to form poly(glycerol ether)s. mdpi.comacs.org While often used to create high molecular weight polymers, this process can, in principle, be controlled to favor the formation of specific oligomers like GDGE. researchgate.netnih.gov This method involves the use of cationic initiators that activate the epoxide ring of a monomer like glycidol, allowing it to be attacked by a nucleophile, such as a hydroxyl group from a glycerol molecule or another growing polymer chain. mdpi.comacs.org

Catalytic Systems in Glycerol Diglycidyl Ether Synthesis

Lewis acids are commonly employed as catalysts for the initial ring-opening reaction between glycerol and epichlorohydrin. google.com Among the most frequently cited Lewis acids for this purpose are Boron Trifluoride (BF₃) and Tin Tetrachloride (SnCl₄). google.comgoogle.com

Boron trifluoride , often used as its diethyl etherate complex (BF₃·OEt₂), is an effective catalyst for various organic reactions, including the synthesis of glycidyl ethers and other polyethers. wikipedia.orgguidechem.comresearchgate.net It activates the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.

Tin tetrachloride is another powerful Lewis acid used to catalyze the formation of glycidyl ethers from alcohols and epichlorohydrin. google.comnih.gov It functions similarly to boron trifluoride by coordinating to the oxygen of the epoxide ring, thereby facilitating the ring-opening step. The use of specific tin-based catalysts has been reported to yield glycidyl ethers with high purity. google.com

| Catalyst System | Role in Synthesis | Key Advantages/Characteristics | Reference |

|---|---|---|---|

| Boron Trifluoride (BF₃) and its complexes | Lewis acid catalyst for the ring-opening of epichlorohydrin by glycerol. | Effective catalyst for etherification and polymerization reactions. wikipedia.orgresearchgate.net | google.comguidechem.com |

| Tin Tetrachloride (SnCl₄) | Lewis acid catalyst for the reaction of alcohols with epichlorohydrin. | Promotes the formation of the halohydrin ether intermediate with high selectivity. google.com | google.comnih.gov |

| Alkali Metal Hydroxides (e.g., NaOH) | Base catalyst for the dehydrohalogenation (ring-closure) of the chlorohydrin intermediate. | Enables the intramolecular Williamson ether synthesis to form the final epoxide rings. google.com | google.comguidechem.com |

Alkali metal hydroxides, particularly sodium hydroxide (NaOH), are essential reagents in the second stage of the conventional synthesis: the ring-closure or epoxidation step. google.comguidechem.com After the formation of the chlorohydrin ether intermediate, a strong base is required for the dehydrohalogenation reaction. google.com

The hydroxide ion acts as a strong base, abstracting a proton from the hydroxyl group of the chlorohydrin. The resulting alkoxide ion then undergoes an intramolecular SN2 reaction, displacing the adjacent chloride ion to form the epoxide ring. rsc.org The amount of alkali metal hydroxide used is typically equivalent to or in slight excess of the amount of organically bound chlorine in the intermediate mixture to drive the reaction to completion. google.com This method is a cornerstone of the classic two-step synthesis of glycidyl ethers. guidechem.com

Phase Transfer Catalysis in Heterogeneous Systems

The synthesis of glycidyl ethers can be effectively achieved through phase-transfer catalysis (PTC), a methodology that facilitates the reaction between reactants located in different immiscible phases. In the context of glycerol diglycidyl ether, this typically involves the reaction of glycerol with an epihalohydrin, such as epichlorohydrin, in a biphasic system. One phase is aqueous, containing a base like sodium hydroxide, while the other is an organic phase holding the glycerol and epichlorohydrin.

A key component in this process is the phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide. iagi.or.id This catalyst transports the hydroxide or alkoxide ions from the aqueous phase to the organic phase, enabling the deprotonation of glycerol and its subsequent nucleophilic attack on epichlorohydrin. iagi.or.id

The use of a solid-phase catalyst in a liquid organic phase (solid-liquid PTC) presents several advantages. This approach can lead to increased reaction rates and higher selectivity. sigmaaldrich.com Furthermore, a significant benefit of solid-liquid PTC is the simplified workup procedure; the solid by-products, such as sodium chloride and excess sodium hydroxide, can be conveniently removed by simple filtration. researchgate.net This method can also be designed to be solvent-free, where the reactants themselves form the organic phase, contributing to a more environmentally friendly process. researchgate.net Research has shown that this solvent-free, solid-liquid PTC approach can lead to high yields of glycidyl ethers, with some studies reporting yields of octylglycidyl ether and octadecylglycidyl ether as high as 92.0% and 91.7%, respectively. researchgate.net

Heterogeneous Acid Catalysis for Glycerol-Derived Ethers

Heterogeneous acid catalysis offers a promising alternative for the synthesis of glycerol-derived ethers, avoiding the use of corrosive and difficult-to-separate homogeneous acid catalysts. mdpi.com Solid acid catalysts, such as zeolites, sulfonic resins (e.g., Amberlyst-15), and clays, have been extensively studied for the etherification of glycerol. google.com The performance of these catalysts is influenced by both their acidity and the polarity of their surfaces. rsc.org

A variety of solid acid catalysts have demonstrated efficacy in glycerol etherification. For instance, in the etherification of glycerol with ethanol, catalysts like Amberlyst-15 acid resin have achieved high glycerol conversion (96%) and selectivity towards ethyl ethers (80%) at 180°C. google.com Zeolites, possessing both Lewis and Brønsted acid sites, have also proven effective, with glycerol conversions reaching up to 81% with ethyl alcohol. google.com Sulfonated graphene has been employed as a catalyst in the reaction of glycerol with isobutene, resulting in complete glycerol conversion and high selectivity (nearly 92 mol%) to di- and tri-substituted ethers. google.com

The choice of catalyst can significantly impact the product distribution. For example, in the direct etherification of glycerol, basic heterogeneous catalysts may show high selectivity for diglycerol and triglycerol. mdpi.com The table below summarizes the performance of various heterogeneous catalysts in the etherification of glycerol.

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Etherification

| Catalyst | Reactant | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Diglycerol/Diether Selectivity (%) | Triglycerol/Triether Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Amberlyst-15 | Ethanol | 180 | 4 | 96 | 80 (total ethyl ethers) | - | google.com |

| H-Beta zeolite | Ethanol | - | 8 | 92 | 17 | 12 | mdpi.com |

| H-ZSM-5 zeolite | Ethanol | - | 8 | 61 | 4 | 2 | mdpi.com |

| Sulfonated graphene | Isobutene | 60-70 | 7 | 99.7 | 56.4 | 35.7 | google.com |

| Ca1.6La0.4Al0.6O3 | Glycerol (solvent-free) | 250 | 8 | 96.3 | 53 (diglycerol) | - (88% di- + tri-glycerol) | researchgate.netsciepub.com |

| XZ-K (Zeolite) with KHSO4 | Glycerol (solvent-free) | 280 | 3 | 85.4 | 54.1 (diglycerol) | 21.3 (triglycerol) | mdpi.com |

Purification and Isolation Techniques for Research Applications

The purification of glycerol diglycidyl ether is a critical step to ensure its quality for research and industrial applications. The technical grade product often contains unreacted starting materials, by-products, and catalyst residues that need to be removed.

Extraction Methodologies

Solvent extraction is a common technique used in the purification of glycerol and its derivatives. researchgate.net This method relies on the differential solubility of the desired product and impurities in two immiscible liquid phases. For instance, after the synthesis of glycidyl ethers, the reaction mixture can be diluted with a suitable organic solvent, such as toluene (B28343) or ethyl acetate. google.com The organic phase is then washed with an aqueous solution, for example, a 10% aqueous solution of potassium dihydrogen phosphate, to remove water-soluble impurities and salts. google.com In the purification of crude glycerol, solvents like petroleum ether have been shown to be effective in removing methanol. rsc.orgnih.gov The choice of solvent is crucial; for example, in one study, petroleum ether yielded a glycerol purity of 98.4%, whereas toluene and n-butanol resulted in purities of 93.6% and 83.4%, respectively, under the same conditions. rsc.orgnih.gov

Distillation Protocols

Vacuum distillation is a primary method for purifying glycerol and its ethers, as it allows for separation at lower temperatures, thus preventing thermal decomposition of the compounds. researchgate.net For glycerol, which tends to decompose and polymerize at temperatures around 180°C, distillation under reduced pressure is essential. mdpi.com In a typical process, after initial treatment to remove salts and other impurities, the glycerol-containing mixture is fed into a thin-layer evaporator under vacuum. mdpi.com The process can be designed to achieve high purity levels, with some simulations showing the potential to reach 99.77% glycerol purity through fractional vacuum distillation. researchgate.net For glycidyl ethers, after the reaction, any excess volatile reactants like epichlorohydrin can be removed by vacuum distillation. google.com The final product can then be isolated by distilling off the solvent used during the workup. researchgate.net

Crystallization Processes

Crystallization is a powerful purification technique for solid organic compounds, based on the principle of differential solubility in a given solvent at varying temperatures. tri-iso.com An impure solid is dissolved in a hot solvent, and as the solution cools slowly, the desired compound crystallizes out, leaving impurities behind in the mother liquor. chalmers.se However, for technical grade glycerol diglycidyl ether, which is often a liquid at room temperature, inducing crystallization for purification can be challenging. sigmaaldrich.comgoogle.com In fact, for many epoxy resins based on diglycidyl ethers, the prevention of crystallization is a primary concern to maintain ease of handling. google.comnih.gov The tendency of some high-purity diglycidyl ethers to crystallize is often seen as a drawback for certain applications. google.com While crystallization is a fundamental purification method, specific protocols for the deliberate crystallization of technical grade glycerol diglycidyl ether for purification purposes are not widely reported in the available literature. General methods for crystallizing organic compounds include slow evaporation of a solvent, vapor diffusion, and solvent layering, but their specific application to GDGE purification remains an area for further research. iagi.or.id

Green Chemistry Approaches in Glycerol Diglycidyl Ether Production

The principles of green chemistry are increasingly being applied to the production of glycerol diglycidyl ether, driven by the desire for more sustainable and environmentally benign processes. A key aspect of this is the utilization of glycerol, a renewable feedstock primarily generated as a by-product of biodiesel production. mdpi.com This valorization of a waste stream into a value-added chemical is a cornerstone of green chemistry. mdpi.com

Solvent-free synthesis is another significant green chemistry approach. By eliminating the need for organic solvents, these processes reduce waste, minimize potential environmental impact, and can simplify the purification process. researchgate.net The direct etherification of glycerol without a solvent is an example of such a process. mdpi.com

Development of Solvent-Free Reaction Systems

The traditional synthesis of glycidyl ethers often involves the use of organic solvents, which contribute to environmental concerns and increase processing costs due to the need for post-reaction separation and treatment. chalmers.se To address these challenges, significant research has focused on developing solvent-free reaction systems for the synthesis of glycerol diglycidyl ether (GDE). These systems aim to create a more sustainable and economically viable manufacturing process.

A prominent solvent-free method involves the direct reaction of an alcohol, such as glycerol, with an epihalohydrin (commonly epichlorohydrin) in the presence of a solid base and a phase-transfer catalyst. chalmers.segoogle.com This approach eliminates the need for both water and organic solvents. The reaction is typically carried out using an alkali metal hydroxide (e.g., sodium hydroxide) as the base and a phase-transfer catalyst, such as an amine or ammonium-based compound, to facilitate the reaction between the different phases. google.com

Key research findings indicate that several factors influence the yield and efficiency of this solvent-free process. These include the molar ratios of the reactants, reaction temperature, and reaction time. chalmers.se The separation of the solid base catalyst from the liquid product mixture is a straightforward filtration step, simplifying the purification process compared to conventional methods. chalmers.se Studies have demonstrated promising yields, with some optimized, solvent-free reactions achieving product yields exceeding 75%. chalmers.se

The table below summarizes typical reaction parameters investigated in solvent-free glycidyl ether synthesis.

| Parameter | Value/Range | Purpose/Finding | Source |

| Reactants | Glycerol, Epichlorohydrin | Primary alcohol and epoxidizing agent | google.com |

| Catalyst System | Alkali Metal Hydroxide, Phase-Transfer Catalyst | Deprotonates alcohol and facilitates inter-phase reaction | chalmers.segoogle.com |

| Molar Ratio (Alcohol:Epichlorohydrin:Base) | 1:0.8-4:0.8-4 | Optimization of this ratio is critical to maximize yield | google.com |

| Reaction Temperature | 10-100 °C | Influences reaction rate and selectivity | google.com |

| Pressure | Atmospheric | Simplifies reactor design and reduces operational costs | google.com |

| Yield | >75% | Demonstrates the viability of the solvent-free approach | chalmers.se |

Investigation of Renewable Catalyst Systems

One promising avenue is the use of modified natural clays, such as montmorillonite (B579905), as solid-base catalysts. researchgate.net For instance, acid-treated montmorillonite modified with lithium hydroxide has been shown to be highly effective in the solvent-free etherification of glycerol to produce diglycerol, a related polyglycerol. researchgate.net Such catalysts offer high glycerol conversion rates (up to 98%) and good selectivity towards desired products. Their solid nature facilitates easy separation from the reaction mixture and allows for potential reuse, a significant advantage over homogeneous catalysts. researchgate.net

Other research has focused on catalysts derived from industrial or agricultural waste. Materials like dolomite (B100054) (a source of CaO–MgO mixed oxides) and fly ash (a source for zeolite synthesis) have been successfully used as catalysts for glycerol transformation reactions, such as its conversion to glycerol carbonate. mdpi.com These studies highlight a broader trend of valorizing low-cost materials for catalysis, a principle that is applicable to the synthesis of glycerol derivatives like GDE.

The table below presents findings from studies on renewable and low-cost catalyst systems for glycerol conversion reactions.

| Catalyst Type | Raw Material Source | Reaction | Key Findings | Source |

| Modified Clay | Montmorillonite K-10 | Glycerol Etherification | Achieved ~98% glycerol conversion with ~53% diglycerol selectivity. | researchgate.net |

| Mixed Oxides | Natural Dolomite | Glycerol Transesterification | Resulted in 97% glycerol conversion and 94% glycerol carbonate yield. | mdpi.com |

| Zeolite | Coal Fly Ash | Glycerol Transesterification | Achieved 100% glycerol conversion and 96% glycerol carbonate yield. | mdpi.com |

| Sulfonated Carbon | Glycerol (byproduct) | PFAD Esterification | Created a solid acid catalyst from a byproduct, achieving >92% yield. | mdpi.com |

Strategies for Sustainable By-product Utilization

A holistic approach to sustainable chemical production requires not only an efficient primary reaction but also effective management of byproducts. In the synthesis of glycerol diglycidyl ether, this involves two key considerations: the utilization of crude glycerol as a feedstock and the management of byproducts formed during the epoxidation reaction.

Glycerol itself is a major byproduct of the biodiesel industry, with its increasing production creating a surplus. ncsu.eduresearchgate.net The valorization of this crude glycerol is a critical sustainability strategy. Using this industrial byproduct as the primary raw material for producing value-added chemicals like GDE transforms a waste stream into a valuable feedstock. ncsu.edu This approach is central to the economic and environmental viability of bio-based chemicals. Life cycle assessments show that while glycerol-based processes can have significant environmental impacts, using purified crude glycerol from biodiesel production can considerably reduce these impacts compared to using glycerol derived from fossil fuels. rsc.org

The tables below outline the identified byproducts in glycidyl ether synthesis and the valorization pathways for crude glycerol.

Table 1: Byproducts in Glycidyl Ether Synthesis

| Byproduct Type | Formation Pathway | Impact | Source |

|---|---|---|---|

| Didecyloxy propanol | Glycidyl ether reacts with another alcohol molecule | Reduces yield of the desired glycidyl ether | chalmers.se |

| Glycerol Dichlorohydrin | Formed from side reactions of epichlorohydrin | Impurity that requires separation and reduces atom economy | google.com |

| Polyepichlorohydrin | Polymerization of excess epichlorohydrin | Reduces yield and can complicate purification | google.com |

| Chlorohydrin Ethers | Incomplete dehydrohalogenation | Increases chlorine content of the final product; requires further processing | google.com |

Table 2: Sustainable Utilization of Crude Glycerol

| Application | Resulting Product | Significance | Source |

|---|---|---|---|

| Epoxy Resins | Glycerol Diglycidyl Ether (GDE) | Value-added chemical for bio-based thermosets and adhesives. ncsu.edu | ncsu.edu |

| Fuel Additives | Ethers of Glycerol | Can be used as oxygenated additives for diesel and biodiesel fuels. mdpi.com | mdpi.com |

| Chemical Intermediate | Acrolein, Acrylic Acid | Platform chemicals for producing a wide range of other products. mdpi.comrsc.org | mdpi.comrsc.org |

| Catalyst Production | Sulfonated Carbon Catalyst | Glycerol itself is used as a precursor for a solid acid catalyst. mdpi.com | mdpi.com |

Reactivity and Fundamental Reaction Mechanisms of Glycerol Diglycidyl Ether

Epoxide Ring-Opening Reactions

The high reactivity of glycerol (B35011) diglycidyl ether stems from the inherent ring strain of its three-membered epoxide rings. libretexts.orgchalmers.se This strain makes the ether oxygen a poor leaving group, yet the ring-opening is thermodynamically favorable. byjus.com Nucleophiles attack one of the electrophilic carbon atoms of the C-O bond, leading to the breaking of the bond and relieving the ring strain. polymerinnovationblog.com These reactions typically result in the formation of 2-substituted alcohols. polymerinnovationblog.com The ring-opening can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. byjus.comtransformationtutoring.com

Nucleophilic Addition Mechanisms

The core reaction mechanism for glycerol diglycidyl ether involves the nucleophilic addition to one of the carbons of the oxirane ring. This process is a form of nucleophilic substitution where the ether oxygen acts as the leaving group upon protonation or in a concerted step.

The reaction between glycerol diglycidyl ether (GDE) and amine functional groups is a cornerstone of epoxy resin curing. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. polymerinnovationblog.com The lone pair of electrons on the nitrogen atom of the amine attacks the least sterically hindered electrophilic carbon of the epoxide ring. polymerinnovationblog.compressbooks.pub This attack leads to the opening of the epoxide ring and the formation of a β-amino alcohol. sci-hub.segoogle.com

The general steps of the mechanism are as follows:

The amine's nucleophilic nitrogen attacks an epoxide carbon, causing the C-O bond to break and form an alkoxide intermediate with a positive charge on the nitrogen. polymerinnovationblog.com

The negatively charged oxygen then abstracts a proton from the nitrogen, regenerating a neutral amine and forming a hydroxyl group. polymerinnovationblog.com

Primary amines contain two active hydrogens and can therefore react with two epoxide groups, leading to cross-linking between polymer chains. google.com Secondary amines, formed after the first reaction of a primary amine, can react with another epoxide group, forming a tertiary amine and a further crosslink. polymerinnovationblog.comkpi.ua

A specific example is the use of GDE as a crosslinking agent in the synthesis of p(TAEA-co-GDE) microgels through an epoxy-amine reaction with tris(2-aminoethyl)amine (B1216632) (TAEA). alfa-chemistry.com In this reaction, the oxirane rings of GDE are opened by the active hydrogens of the amine groups in TAEA. alfa-chemistry.com The reactivity of amines as nucleophiles is significantly higher than that of water, making the amine-epoxide reaction highly efficient. acs.org Studies have also shown that the hydroxyl groups generated during the reaction, or those already present on the GDE molecule, can catalyze and accelerate the amine-epoxide reaction. semanticscholar.org

Table 1: Research Findings on Glycerol Diglycidyl Ether Reaction with Amines

| Reactant | Catalyst/Conditions | Key Findings | Reference(s) |

| Tris(2-aminoethyl)amine (TAEA) | Microemulsion polymerization | GDE acts as a crosslinking agent, with its epoxide rings opened by the amine's active hydrogens. | alfa-chemistry.com |

| Aniline (model for aromatic amines) | N,N-dimethylbenzylamine (accelerator) | Tertiary amines accelerate the epoxy ring-opening for polyaddition curing with aromatic amines. | kpi.ua |

| General Aliphatic and Aromatic Amines | Hydroxyl groups (from solvent or reaction) | Hydroxyl groups markedly accelerate the amine-glycidyl ether reaction, acting as a catalyst. | semanticscholar.org |

| General Amines | Aqueous solvent | Amine-epoxide reactions are water-catalyzed and highly efficient, often outcompeting hydrolysis. | acs.orgacs.org |

Glycerol diglycidyl ether can react with hydroxyl functional groups, found in alcohols or water (hydrolysis), through either base-catalyzed or acid-catalyzed ring-opening mechanisms. libretexts.orglibretexts.org The product of the reaction with an alcohol is a hydroxyl ether, while hydrolysis yields a diol. pressbooks.pubgoogle.com

Under basic or neutral conditions, the reaction follows a typical SN2 mechanism. A strong nucleophile, such as an alkoxide or hydroxide (B78521) ion, attacks the less sterically hindered carbon of the epoxide ring. byjus.compressbooks.pub This is the preferred pathway for reactions at alkaline pH, where epoxy groups predominantly react with hydroxyl groups to form stable ether bonds. researchgate.net

Under acidic conditions, the mechanism is more complex. The epoxide oxygen is first protonated by the acid, making it a better leaving group and activating the ring for nucleophilic attack. libretexts.orglibretexts.org The nucleophile (a neutral alcohol or water molecule) then attacks. While this attack has SN2 characteristics (leading to inversion of stereochemistry), the regioselectivity can be SN1-like. pressbooks.pub In asymmetric epoxides, the attack often occurs at the more substituted carbon because the transition state has significant carbocationic character, which is stabilized by substitution. pressbooks.publibretexts.org A proposed mechanism for the reaction of an epoxide with glycerol, catalyzed by BF₃·OEt₂, involves the coordination of the Lewis acid to the epoxide, followed by nucleophilic attack from one of glycerol's hydroxyl groups. researchgate.net

Table 2: Research Findings on Epoxide Reactions with Hydroxyl Groups

| Reaction Type | Catalyst/Conditions | Mechanism & Regioselectivity | Product | Reference(s) |

| Base-Catalyzed | Basic (e.g., NaOH, RO⁻) | SN2: Nucleophile attacks the less substituted carbon. | Trans-1,2-diol (from hydrolysis) or Hydroxy ether (from alcohol) | byjus.compressbooks.pub |

| Acid-Catalyzed | Acidic (e.g., H₃O⁺, H₂SO₄) | SN2-like with SN1 characteristics: Nucleophile attacks the more substituted carbon in asymmetric epoxides. | Trans-1,2-diol (from hydrolysis) | pressbooks.publibretexts.orglibretexts.org |

| Reaction with Glycerol | Lewis Acid (BF₃·OEt₂) | Lewis acid activates the epoxide, followed by nucleophilic attack from glycerol's OH group. | Polyol | researchgate.net |

The reaction between glycerol diglycidyl ether's epoxide groups and thiols (mercaptans) is another important ring-opening addition. This reaction is categorized as a "click reaction" because it is selective, proceeds with high yield, generates no by-products, and occurs under mild conditions. rsc.org The product of this reaction is a β-hydroxy thioether. acs.org

The mechanism typically requires a base to deprotonate the thiol (R-SH) into a more nucleophilic thiolate anion (R-S⁻). rsc.org This strong nucleophile then readily attacks one of the epoxide carbons in an SN2 fashion, opening the ring. rsc.orgyoutube.com The reaction is known to be strongly autocatalytic. The hydroxyl group formed during the initial ring-opening can facilitate further reactions, likely by hydrogen bonding with the epoxide oxygen, making the ring more susceptible to nucleophilic attack. rsc.orgresearchgate.net In the presence of nucleophilic tertiary amine catalysts, the initiation process can be slow, but it is followed by a strong autoacceleration as the reaction progresses. rsc.orgresearchgate.net

The curing of glycerol diglycidyl ether with anhydrides is a common method for producing polyester (B1180765) networks. The reaction mechanism is a multi-step process. In the initial step, the anhydride (B1165640) ring is opened by a nucleophile, typically a hydroxyl group. paint.org This hydroxyl group can be the one present on the GDE backbone or one formed from a preliminary reaction. This initial reaction forms a carboxylic acid. paint.org

Subsequently, the newly formed carboxylic acid group reacts with an epoxide group. This can happen in two ways:

The carboxylic acid protonates the epoxide, activating it for attack by the carboxylate anion.

The carboxylate anion directly attacks the epoxide carbon, opening the ring to form an ester and a new hydroxyl group. This hydroxyl group can then react with another anhydride molecule, propagating the polymerization. sci-hub.se

Research has demonstrated the curing of GDE with 3,3-dimethylglutaric anhydride (DGA) to form nanocomposites. alfa-chemistry.com Similarly, the reaction between glycerol and succinic anhydride is used to produce poly(glycerol succinate), where the presence of the stronger succinic acid can also catalyze side reactions like the formation of poly(glycerol)ether bonds. nih.gov

Table 3: Research on GDE Reaction with Anhydrides

| Reactant | Conditions | Key Findings | Reference(s) |

| 3,3-Dimethylglutaric Anhydride (DGA) | Stoichiometric epoxy molar ratio (Xep = 0.33), with initiator. | GDE was successfully cured with DGA to create an epoxy-based nanocomposite. | alfa-chemistry.com |

| Succinic Anhydride | Synthesis at 150 °C without external catalyst. | Succinic acid's presence contributes to a wider mass distribution and the formation of ether oligomers and cyclic structures. | nih.gov |

The reaction between an epoxide and a carboxylic acid, known as acidolysis, results in the formation of a β-hydroxyalkyl ester. sci-hub.se This reaction is fundamental to the curing mechanisms involving anhydrides, as the anhydride is first converted to a carboxylic acid. paint.org

The reaction mechanism can be complex and is often catalyzed. sci-hub.sedtic.mil In the presence of a catalyst like a tertiary amine or a carboxylate salt, the reaction proceeds via nucleophilic attack of the carboxylate on an epoxide carbon. sci-hub.serug.nl A proposed dual-catalysis mechanism suggests that a Lewis acid (like FeCl₃) coordinates with and activates the epoxide, while a Lewis base (like pyridine) deprotonates the carboxylic acid, allowing the resulting carboxylate to attack the activated epoxide. rug.nl The reaction rate is influenced by the structure of the epoxide and the nature of the catalyst. sci-hub.sedtic.mil The presence of stronger acids, such as succinic acid, has been shown to potentiate the occurrence of side reactions, including etherification, compared to weaker diacids like sebacic acid. nih.gov

Acid-Catalyzed Ring Opening

The ring-opening of epoxides, such as those in glycerol diglycidyl ether, can be catalyzed by acids. Under acidic conditions, the epoxide oxygen is first protonated, which makes it a better leaving group. researchgate.netlibretexts.org This is followed by a nucleophilic attack. The reaction is significantly facilitated compared to other ethers due to the inherent strain in the three-membered epoxide ring, allowing the reaction to proceed under milder conditions. pressbooks.pub

The mechanism of acid-catalyzed epoxide opening is a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.orgpressbooks.pub After the initial protonation of the epoxide oxygen, the carbon-oxygen bond begins to weaken, leading to the development of a partial positive charge on the carbon atom. libretexts.org The nucleophile then attacks the epoxide carbon. For asymmetric epoxides, if both carbons are primary or secondary, the attack preferentially occurs at the less sterically hindered carbon, which is characteristic of an S(_N)2 reaction. pressbooks.pub However, if one of the carbons is tertiary, the nucleophile tends to attack the more substituted carbon, a characteristic of an S(_N)1 reaction. pressbooks.pub This results in the formation of a trans-1,2-diol (or vicinal glycol) when water is the nucleophile. libretexts.orgpressbooks.pub If an anhydrous hydrogen halide is used, a trans halohydrin is formed. pressbooks.pub

Base-Catalyzed Ring Opening

Epoxide rings are also susceptible to cleavage by bases and various nucleophiles. libretexts.orgpressbooks.pub This reaction is a key step in processes like the polymerization of glycerol. researchgate.net The high ring strain of the epoxide makes the ether oxygen a viable leaving group, which is not typical for other ethers. libretexts.org

The base-catalyzed ring-opening of epoxides follows a typical S(_N)2 mechanism. libretexts.orgpressbooks.pub The nucleophile, which can be a hydroxide ion, an alkoxide, an amine, or a Grignard reagent, attacks the less sterically hindered carbon atom of the epoxide ring. libretexts.orgpressbooks.pub This backside attack leads to the opening of the ring and the formation of a product with a specific stereochemistry. For instance, the reaction of an epoxide with an ethoxide ion will exclusively attack the less substituted primary carbon. pressbooks.pub This regioselectivity is a hallmark of the base-catalyzed pathway. In the context of glycerol polymerization, an alcoholate anion formed from glycerol and an alkaline catalyst attacks a carbon atom linked to a hydroxyl group, leading to ether formation. researchgate.net

Esterification Reaction Mechanisms

Glycerol diglycidyl ether can undergo esterification reactions, typically involving its hydroxyl groups that are either present initially or formed during the ring-opening of the epoxide moieties. The classical Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org However, various methods exist for esterification.

One common mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form the ester. youtube.com

Alternative esterification methods can be employed, such as using acid anhydrides with a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org In some cases, the reaction can proceed without a traditional catalyst, as seen in the catalyst-free esterification of glycerol with citric acid, which leads to a polyester through repeated esterification steps. youtube.com The reaction between carboxylic acids and dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride also provides a pathway to esters. organic-chemistry.org The specific mechanism will depend on the reactants and catalysts employed, but generally involves the nucleophilic attack of an alcohol on an activated carboxylic acid derivative. organic-chemistry.orgyoutube.com

Advanced Polymerization Kinetics and Mechanistic Pathways

The polymerization of glycerol diglycidyl ether is a complex process involving multiple reaction pathways. The curing kinetics are crucial for determining the properties of the final polymer network.

Autocatalytic Behavior in Glycerol Diglycidyl Ether Polymerization

The polymerization of glycerol diglycidyl ether, particularly when cured with amines, often exhibits autocatalytic behavior. kpi.ua This phenomenon arises because the hydroxyl groups generated during the epoxide ring-opening reaction can act as a catalyst for subsequent reactions. vub.be The reaction of a primary amine with an epoxy group initiates the cure, but the reactions involving the newly formed hydroxyl groups become rate-determining as the conversion progresses. vub.be

The autocatalytic kinetic model has been successfully applied to describe the curing of various epoxy systems, including those with glycerol diglycidyl ether. tandfonline.comresearchgate.net In these models, the reaction rate is dependent not only on the concentration of the reactants but also on the concentration of the product that contains the catalytic hydroxyl groups. kpi.ua For example, in the curing of a diglycidyl ether of bisphenol A (DGEBA)/diaminodiphenylsulfone (DDS) system, the secondary amine-epoxy reaction was well-described by a first-order autocatalytic model. kpi.ua The autocatalytic mechanism is a key feature in modeling the conversion versus time profiles of these curing reactions. kpi.ua

Determination of Activation Energies in Curing Processes

The activation energy (Ea) is a critical parameter for understanding the temperature dependence of the curing process. It can be determined using techniques like differential scanning calorimetry (DSC). tandfonline.comresearchgate.net Methods such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods are commonly used to calculate activation energies from non-isothermal DSC data. researchgate.net

For epoxy systems, the activation energy can be influenced by various factors, including the chemical structure of the epoxy resin and curing agent, as well as the presence of diluents or accelerators. tandfonline.comresearchgate.net For instance, in a study of photocationically curable formulations, the activation energy of glycerol diglycidyl ether systems was found to decrease with the addition of phenyl glycidyl (B131873) ether. tandfonline.comresearchgate.net In another study involving a DGEBA system, the addition of an accelerator decreased the reaction activation energy. researchgate.net The values of activation energy provide insight into the mobility of reactive species and the extent of the crosslinking reaction. tandfonline.com

Table 1: Activation Energies for Various Epoxy Systems

| Epoxy System | Curing Agent/Condition | Activation Energy (kJ/mol) | Analytical Method |

| Glycerol Diglycidyl Ether / Phenyl Glycidyl Ether | Photoinitiator | Decreased with increasing Phenyl Glycidyl Ether | Photo DSC |

| DGEBA / Amidoamine Adduct | Aliphatic & Aromatic Amines | 55.95–63.42 | DSC (Kissinger & FWO) |

| DGEBA / DP | DP (accelerator) | Decreased by 4.0% with 10 wt% DP | DSC |

Reaction Order Analysis and Kinetic Modeling

Statistical analysis is used to evaluate the goodness of fit of the chosen model, often by calculating the coefficient of determination (R²). tum.de Kinetic modeling allows for the prediction of the evolution of reactant and product concentrations over time and is a powerful tool for designing and optimizing industrial-scale reactor processes. mdpi.com For instance, a kinetic model for the reaction between DGEBA and terephthalic acid showed an average relative error of 4.63% for temperature variations, indicating a good fit. researchgate.net

Photoinitiated Cationic Polymerization Mechanisms

Photoinitiated cationic polymerization is a method that employs light to initiate the polymerization of monomers, such as the epoxide groups in Glycerol Diglycidyl Ether (GDGE). arkema.com This process is characterized by an acid-catalyzed, ring-opening polymerization mechanism. arkema.compolymerinnovationblog.com Unlike free-radical polymerization, which involves the transfer of a free-radical, cationic polymerization proceeds by transferring a charge from one monomer unit to the next during the chain growth phase. polymerinnovationblog.com The reaction is comprised of initiation, propagation, termination, and chain transfer steps. polymerinnovationblog.comyoutube.com A key advantage of this method is that only the initiation step requires UV light; the subsequent propagation is thermally driven and can continue even after the light source is removed, a phenomenon known as "dark cure". arkema.com This leads to high conversion rates, low volume shrinkage, and the absence of oxygen inhibition, which is a common issue in free-radical polymerization. arkema.comresearchgate.net

The general mechanism begins with the photoinitiator absorbing UV radiation, which causes it to generate a strong Brønsted or Lewis acid. polymerinnovationblog.com This acid then protonates an epoxy group on the GDGE monomer. polymerinnovationblog.com The protonated epoxide ring becomes highly strained and opens, forming a carbocation. This carbocation is the active center that subsequently attacks another epoxy group, propagating the polymer chain. arkema.compolymerinnovationblog.com This process continues until the monomers are consumed or the reaction is terminated. polymerinnovationblog.com

Investigation of Frontal Polymerization Tendencies

Frontal polymerization is a process where a localized reaction zone, or "front," propagates through a mixture of monomer and initiator. acs.org This self-sustaining reaction is driven by the exothermic heat of polymerization; the heat released by the reaction in the front initiates polymerization in the adjacent layer of unreacted material. acs.org This technique is particularly advantageous for curing thick components, as it does not rely on external energy sources (like light or heat) to penetrate the entire sample volume once initiated. unileoben.ac.at

The applicability of frontal polymerization to epoxy resins, including those based on glycidyl ethers, has been investigated. acs.orgunileoben.ac.at Photo-induced cationic frontal polymerization can be initiated using a brief exposure to UV light, which activates a photoinitiator/thermal initiator pair in a localized area. unileoben.ac.at For instance, diaryliodonium salts can be used as part of the initiator system. unileoben.ac.at

In studies on related glycidyl ether systems like bisphenol A diglycidyl ether (BADGE), photo-triggered radical-induced cationic frontal polymerization (RICFP) has shown that the propagating front can move at significant velocities (e.g., twice as fast as thermally-induced fronts) with high reaction temperatures. rsc.org Microstructural analysis of materials cured via frontal polymerization reveals differences compared to conventional curing methods, which can influence the final mechanical properties. rsc.org While specific studies focusing solely on the frontal polymerization of technical grade glycerol diglycidyl ether are not extensively detailed, the principles derived from similar epoxy systems are applicable. The high reactivity and exothermicity of the epoxy ring-opening reaction make glycidyl ether-based resins suitable candidates for this curing method. unileoben.ac.at

Influence of Reactive Diluents and Comonomers (e.g., Phenyl Glycidyl Ether, Butyl Glycidyl Ether)

The inclusion of these comonomers affects the polymerization kinetics and the properties of the cured material. In a study of the photoinitiated cationic polymerization of glycerol diglycidyl ether with phenyl glycidyl ether, it was found that the final conversion increased as the content of PGE increased. tandfonline.com This can be attributed to a decrease in the system's viscosity, which enhances the mobility of the reactive species. tandfonline.com However, the increased mobility can also be accompanied by a decrease in activation energy as the diluent content rises. tandfonline.com

Table 1: Kinetic Parameters for Photoinitiated Cationic Polymerization of Glycerol Diglycidyl Ether (GDGE) and Phenyl Glycidyl Ether (PGE) Formulations Data derived from kinetic analysis using a sulfonium (B1226848) salt initiator at 35 mW/cm². tandfonline.com

| Formulation (GDGE:PGE ratio) | Temperature (°C) | Final Conversion (%) | Activation Energy (Ea) (kJ/mol) |

| 100:0 | 40 | 78 | 45.2 |

| 100:0 | 50 | 85 | 45.2 |

| 100:0 | 60 | 90 | 45.2 |

| 75:25 | 40 | 82 | 40.8 |

| 75:25 | 50 | 88 | 40.8 |

| 75:25 | 60 | 92 | 40.8 |

| 50:50 | 40 | 88 | 35.5 |

| 50:50 | 50 | 93 | 35.5 |

| 50:50 | 60 | 96 | 35.5 |

Similarly, n-butyl glycidyl ether (BGE) is used as a reactive diluent. researchgate.net Studies involving BGE as a comonomer in poly(glycerol-succinate) systems show that the BGE effectively grafts onto the polymer architecture. advanceseng.comfigshare.com This incorporation of the flexible butyl tail acts as a dynamic spacer between polymer chains, which can lead to a lower glass transition temperature (Tg) compared to the unmodified polymer. figshare.comacs.org For example, the Tg of poly(glycerol-succinate) was observed to decrease from -3.9 °C to -16.1 °C with the incorporation of BGE. figshare.comacs.org This plasticizing effect increases the free volume and motion of the polymer chains. advanceseng.com While this specific study was on a polyester, the fundamental effect of BGE on a glycerol-based polymer backbone demonstrates its role in modifying material properties.

Polymerization and Crosslinking Science of Glycerol Diglycidyl Ether Systems

Crosslinking Mechanisms and Network Formation

The ability of glycerol (B35011) diglycidyl ether to form rigid, three-dimensional structures is fundamental to its application in thermosetting polymers. This process relies on the high reactivity of its epoxy groups, which serve as sites for creating a durable polymer network.

The synthesis of thermoset polymers using GDE involves the transformation of the liquid resin into a solid, infusible, and insoluble network through the formation of covalent bonds. cnrs.fr This curing process can be initiated thermally or via photopolymerization. researchgate.netresearchgate.net GDE, as a bifunctional epoxy resin, can be cured with various agents, known as hardeners, such as acids, to create a crosslinked structure. cnrs.fr The resulting network's topology can be influenced by the curing conditions and the type of hardener used. For instance, in photocuring processes, a photoinitiator is used to start the polymerization cascade upon exposure to UV radiation. researchgate.netacs.org The aliphatic nature of GDE generally imparts greater flexibility to the resulting polymer networks compared to those formed from more rigid aromatic epoxies. The final thermoset materials exhibit properties like thermal stability and mechanical strength, which are dictated by the crosslink density of the network. researchgate.net

The formation of interchain linkages is driven by the ring-opening reaction of the epoxy groups on the GDE molecule. These epoxy rings are highly susceptible to attack by nucleophilic species. During the curing process, functional groups from a co-reactant, such as the hydroxyl groups of an alcohol or the thiol groups of a dithiol, react with the epoxy ring, causing it to open and form a covalent bond. researchgate.netacs.org This reaction propagates as the newly formed hydroxyl group or the other functional groups on the co-reactants react with other epoxy rings, building up a three-dimensional network. acs.org In cationic photopolymerization, for example, a photoinitiator generates a strong acid upon UV irradiation, which protonates the oxygen atom of the epoxy ring, activating it for nucleophilic attack by another monomer's epoxy or hydroxyl group. acs.org This chain reaction creates the cross-linked structure characteristic of thermoset polymers.

Copolymerization Strategies with Glycerol Diglycidyl Ether

Copolymerization of GDE with other monomers is a key strategy to tailor the properties of the final polymer material, such as flexibility, thermal stability, and biodegradability.

Glycerol diglycidyl ether readily undergoes polyaddition reactions with thiols, even at ambient temperatures, making it suitable for creating branched and crosslinked polymers. researchgate.net The copolymerization of GDE with aromatic dithiols results in biodegradable materials with varying thermal and mechanical properties depending on the specific dithiol used. researchgate.net This thiol-epoxy "click" reaction is an efficient method for producing functional polymers. researchgate.net

Table 1: Properties of GDE-Aromatic Dithiol Copolymers

| Property | Finding | Source |

|---|---|---|

| Reaction Type | Highly susceptible to polyaddition reactions between epoxide and thiol groups. | researchgate.net |

| Glass Transition Temperature (Tg) | Resulting materials exhibit Tg values ranging from -33 to 59°C. | researchgate.net |

| Thermal Degradation | Degradation temperatures are observed in the range of 230 to 290°C. | researchgate.net |

| Biodegradability | The synthesized copolymers are biodegradable. | researchgate.net |

GDE is often used as a reactive diluent or comonomer with other glycidyl (B131873) ethers to modify the characteristics of the resulting polymer network. researchgate.netresearchgate.net Copolymerization allows for fine-tuning of properties such as viscosity, crosslink density, and thermomechanical performance. semanticscholar.orgresearchgate.net

Polyethylene (B3416737) Glycol Diglycidyl Ether (PEGDE): When copolymerized with GDE, the linear and flexible nature of PEGDE can reduce steric hindrance during network formation, potentially improving the conversion of GDE. semanticscholar.org The copolymerization of GDE with humins is more exothermic and proceeds at a higher rate compared to that of PEGDE with humins, which can be attributed to the presence of hydroxyl groups in the GDE structure that can accelerate the reaction. rsc.org

Trimethylolpropane Triglycidyl Ether (TMPTGE): As a trifunctional monomer, TMPTGE can significantly increase the crosslink density of the polymer network when copolymerized with the bifunctional GDE. researchgate.netresearchgate.net This leads to materials with higher thermal stability and rigidity. researchgate.net

Bisphenol A Diglycidyl Ether (BADGE): Copolymerization of the aliphatic GDE with the aromatic BADGE can create polymers that balance flexibility and rigidity. researchgate.net GDE can be used to replace portions of BADGE to create bio-based epoxy resins with modified properties, such as increased flexural modulus.

Table 2: Effects of Copolymerization of GDE with Other Glycidyl Ethers

| Comonomer | Effect on Copolymerization/Properties | Source |

|---|---|---|

| Polyethylene Glycol Diglycidyl Ether (PEGDE) | Reduces steric and topological restrictions in network formation. | semanticscholar.org |

| Trimethylolpropane Triglycidyl Ether (TMPTGE) | Increases cross-link density and thermal stability. | researchgate.net |

| Bisphenol A Diglycidyl Ether (BADGE) | Used as a reactive diluent to modify mechanical and thermal properties. | researchgate.netresearchgate.net |

The photocross-linking of GDE with various structurally different alcohols has been studied to understand the structure-property relationships of the resulting polymer films. researchgate.net Alcohols such as 1,4-cyclohexanedimethanol (B133615), 1,1,1-tris(hydroxymethyl)propane, hydroquinone, and bisphenol A have been used for this purpose. researchgate.netresearchgate.net The addition of these alcohols was found to increase the rate of photocross-linking of GDE. researchgate.net However, the properties of the final polymer are highly dependent on the amount of alcohol used. While small amounts can enhance the reaction rate, higher concentrations (> 20 mol%) can negatively impact the polymer's properties, though they may increase the biodegradability of the resulting materials. researchgate.net

Table 3: Research Findings on Copolymerization of GDE with Alcohols

| Alcohol Comonomer | Key Research Finding | Source |

|---|---|---|

| 1,4-cyclohexanedimethanol | Used to study the structure-property relationship in photocross-linked GDE films. | researchgate.net |

| 1,1,1-tris(hydroxymethyl)propane | Investigated as a comonomer affecting mechanical, thermal, and rheological properties. | researchgate.net |

| Hydroquinone | Utilized to analyze the influence of alcohol chemical structure on polymer properties. | researchgate.net |

| Bisphenol A | Addition increased the rate of photocross-linking; higher amounts deteriorated polymer properties. | researchgate.net |

Incorporation into Hyperbranched Polyester (B1180765) Systems

Glycerol diglycidyl ether and structurally similar epoxy compounds are integral to the development of advanced polymer systems, such as hyperbranched polyesters. These are often synthesized to serve as modifiers for commercial thermosetting resins. One key application involves the creation of epoxy-ended hyperbranched polyesters, which can act as effective toughening and reinforcing agents for conventional epoxy resins like diglycidyl ether of bisphenol-A (DGEBA). acs.orgresearchgate.net The synthesis strategy may involve a multi-step process where a hyperbranched polyester with terminal carboxyl or hydroxyl groups is first created, followed by a glycidylation step using a compound like epichlorohydrin (B41342) to introduce the reactive epoxy functionalities. acs.org

The resulting epoxy-ended hyperbranched polyesters exhibit low viscosity and high solubility, which facilitates their blending with standard epoxy formulations. acs.org When incorporated, these hyperbranched structures can significantly enhance the mechanical performance of the final cured material. Research has shown that their addition can increase not only the impact strength but also the tensile and flexural strengths of the composite material. acs.orgresearchgate.net For instance, the incorporation of certain epoxy-ended hyperbranched polyesters into a DGEBA matrix has led to improvements in tensile strength by up to 42.8%, flexural strength by up to 76.4%, and impact strength by as much as 198.3%. researchgate.net This demonstrates a sophisticated approach where hyperbranched architectures derived from or similar to glycerol-based epoxies are not merely passive components but are actively integrated to create high-performance materials. researchgate.net

Polymer Network Architecture and Morphology Development

The architecture and morphology of polymer networks derived from glycerol diglycidyl ether are critical determinants of their final properties. Control over these features allows for the tailoring of materials for specific applications, ranging from homogeneous, transparent gels to complex hyperbranched structures.

The synthesis of polymer networks from glycerol glycidyl ethers can yield materials with a highly homogeneous, amorphous architecture. google.com This homogeneity is crucial for applications requiring optical clarity and uniform mechanical properties. The formation of such structures is heavily dependent on the reaction conditions, particularly the choice of solvent. google.commdpi.com

When the polymerization or crosslinking reaction is carried out in a good solvent, where all reactants and the growing polymer network remain fully solvated, the result is typically a transparent, homogeneous gel. mdpi.com For example, the reaction of poly(ethylene glycol) diglycidyl ether (a related diepoxide) with multifunctional amines in dimethyl sulfoxide (B87167) (DMSO) yields transparent gels, indicating a homogeneous network structure. mdpi.comnih.gov In contrast, if the reaction medium is a poor solvent for the forming polymer, phase separation can occur during network formation, leading to heterogeneous, opaque, or porous materials. mdpi.com The ability to create pure polyether network architectures, free from other linkage types, offers distinct advantages over other polymer systems by ensuring chemical uniformity throughout the material. google.com

The degree of branching (DB) is a fundamental parameter that defines the structure of hyperbranched polymers and significantly influences their physical and chemical properties, such as viscosity and solubility. rsc.org The DB is determined by the relative number of dendritic (fully branched), linear, and terminal units within the macromolecule. mdpi.comacs.org For hyperbranched polymers synthesized from A₂ + B₃ monomers (e.g., a diacid and glycerol), the DB can range from 15% to 90%. mdpi.comresearchgate.net

Control over the degree of branching can be achieved by carefully managing reaction conditions, most notably the molar ratio of the monomers. mdpi.comresearchgate.net In the synthesis of hyperbranched poly(glycerol-co-diacid)s, the ratio of the diacid (A₂) to glycerol (B₃) is a key control lever. mdpi.com Studies have shown that different molar ratios lead to significantly different degrees of branching. Furthermore, reaction conditions such as temperature can have a substantial impact; conducting reactions at reflux for extended periods has been shown to decrease the degree of branching significantly. mdpi.com

Table 1: Effect of Monomer Ratio on Degree of Branching (D.B.) in Poly(glycerol-co-diacid)s Data derived from a 24-hour reaction period.

| Diacid Monomer | Diacid:Glycerol Molar Ratio | Resulting Degree of Branching (D.B. %) | Source |

|---|---|---|---|

| Glutaric acid | 1:1 | 31.2% | mdpi.comresearchgate.net |

| Glutaric acid | 2:1 | 85.6% | mdpi.comresearchgate.net |

| Succinic acid | 1:1 | 39.4% | mdpi.comresearchgate.net |

| Succinic acid | 2:1 | 41.9% | mdpi.comresearchgate.net |

| Azelaic acid | 1:1 | 9.9% | mdpi.comresearchgate.net |

| Azelaic acid | 2:1 | 13.9% | mdpi.comresearchgate.net |

A specific class of advanced polymers, hyperbranched polyglycerol polyglycidyl ethers, can be synthesized directly from glycerol diglycidyl ether (GDE) isomers. google.com This process allows for the creation of multifunctional crosslinking agents with a defined molecular architecture. The synthesis involves the ring-opening polymerization of either 1,2-glycerol diglycidyl ether (1,2-DGE) or 1,3-glycerol diglycidyl ether (1,3-DGE) under specific conditions. google.com

The process typically involves preparing an alkaline solution of the GDE monomer and maintaining it at a controlled temperature, for example, between 10°C and 80°C, for a duration ranging from minutes to days. google.com This method results in a hyperbranched polymer with multiple reactive glycidyl ether groups. The molecular weight and epoxy equivalent weight (EEW) of the resulting hyperbranched polymer can be controlled by the reaction parameters, yielding materials suitable for use as crosslinking agents for polysaccharides in biomedical or cosmetic applications. google.com

Table 2: Properties of Synthesized Hyperbranched Polyglycerol Polyglycidyl Ethers

| Property | Example 1 | Example 2 | Source |

|---|---|---|---|

| Average Molecular Weight (Mw) | 2200 g/mol | 4200 g/mol | google.com |

| Epoxy Equivalent Weight (EEW) | 365 g/eq | 585 g/eq | google.com |

| Polydispersity Index (Mw/Mn) | 1.47 | 1.55 | google.com |

Impact of Reaction Parameters on Polymer Network Formation

The formation of a polymer network from glycerol diglycidyl ether is a complex process where external parameters have a profound impact on the final material. Temperature, in particular, is a critical variable that influences both the speed of the reaction and the structural characteristics of the network.

Temperature plays a dual role in the crosslinking of glycerol diglycidyl ether systems, affecting both the kinetics of the reaction and the final network structure. Generally, an increase in temperature leads to a higher reaction rate. researchgate.netmdpi.com This is attributed to the increased mobility of the reactive species and a higher collision frequency between the functional groups of the polymer and the crosslinker molecules, which accelerates the gelation process. researchgate.netresearchgate.net

Table 3: General Effects of Increasing Temperature on Network Formation

| Parameter | Effect of Increased Temperature | Underlying Reason | Source |

|---|---|---|---|

| Reaction Rate / Gelation Time | Increases (shorter gel time) | Increased kinetic energy and mobility of reactive molecules. | researchgate.netmdpi.comresearchgate.net |

| Crosslinking Density | May decrease | Can lead to a less "tight" or less ordered final network structure. | researchgate.net |

Influence of Catalyst Concentration and Type on Network Development

The development of the polymer network in Glycerol Diglycidyl Ether systems is profoundly influenced by both the type of catalyst employed and its concentration. The selection of a catalyst system—whether acidic, basic, or organometallic—and its concentration are critical parameters that dictate reaction rates, selectivity towards specific linkages, and the ultimate molecular architecture of the polymer.

Research into glycerol polymerization highlights that catalyst concentration directly impacts key polymer characteristics. researchgate.net For instance, in base-catalyzed systems, variations in catalyst loading have been shown to significantly alter glycerol conversion rates and the selectivity towards diglycerols and higher-order polyglycerols. mdpi.com One study demonstrated that increasing a Ca-MgAl mixed oxide catalyst from 2 wt.% to 3 wt.% raised glycerol conversion from 20% to 40% and diglycerol (B53887) selectivity from 40.4% to 78.3%. mdpi.com Similarly, investigations using acid catalysts like sulfuric acid have shown that both temperature and catalyst concentration are crucial for achieving high yields and selectivity. researchgate.net

The type of catalyst is equally critical. Diarylborinic acids, for example, have been shown to catalyze the polycondensation of glycerol with diacyl chlorides, selectively activating the 1,2-diol groups over isolated alcohols. nih.gov This selective catalysis results in linear polyesters that are largely free of the branching or cross-linking that can occur with other catalyst types. nih.gov A comparison between different catalysts in one study found a thiaboraanthracene-derived catalyst to be optimal, yielding a high degree of polymerization and a high proportion of desired 1,3-enchained units. nih.gov In contrast, alkaline catalysts like NaOH or CaO are also commonly used, with their performance varying based on reaction conditions. mdpi.comresearchgate.net For the anionic ring-opening polymerization of epoxides, tertiary amines such as 1-methylimidazole (B24206) (1-MI) and 2,4,6-tris(dimethylaminomethyl)phenol (B167129) (K54) are effective, with their performance being temperature-dependent; K54 is advantageous for low-temperature curing, while 1-MI performs better at higher temperatures. unileoben.ac.at

The following table summarizes findings on the effect of catalyst concentration on glycerol polymerization.

| Catalyst System | Catalyst Concentration (% w/w) | Temperature (°C) | Key Findings | Reference |

| Generic Base | 1.5 | 130 | Lower molecular weight polymer formed. | researchgate.net |

| Generic Base | 5.2 | 170 | Higher molecular weight polymer formed. | researchgate.net |

| Ca-MgAl mixed oxide | 2.0 | 220 | Glycerol conversion of 20%; diglycerol selectivity of 40.4%. | mdpi.com |

| Ca-MgAl mixed oxide | 3.0 | 220 | Glycerol conversion of 40%; diglycerol selectivity of 78.3%. | mdpi.com |

Stoichiometric Control of Monomer Ratios in Polymerization

Stoichiometric control over the ratio of epoxy groups to curing agent functional groups is fundamental in determining the structure and properties of the final cured GDE network. The crosslink density, glass transition temperature (Tg), mechanical strength, and chemical resistance are all directly dependent on the precise ratio of reactants.

In GDE formulations, the monomer ratio is often expressed in relation to the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the curing agent (e.g., an amine or anhydride). A stoichiometric ratio of 1:1 (epoxy:active hydrogen) is typically targeted to achieve a fully crosslinked network with optimal properties. Deviating from this ratio can have significant consequences. An excess of epoxy resin (off-stoichiometry) will result in a more flexible but weaker material with unreacted epoxy groups, while an excess of curing agent can lead to a brittle network with unreacted hardener molecules that may plasticize the system or leach out over time.

Studies on GDE and related epoxy systems consistently demonstrate the importance of stoichiometric control. For instance, in the curing of GDE with 3,3-dimethylglutaric anhydride (B1165640), a specific stoichiometric epoxy molar ratio (Xep = 0.33) was utilized to achieve the desired nanocomposite properties. alfa-chemistry.com Similarly, kinetic analysis of formulations combining GDE with a reactive diluent like Phenyl Glycidyl Ether showed that the monomer ratio significantly affected kinetic parameters and the final conversion. tandfonline.com The technique of slow monomer addition has also been explored as a method to control the dispersity of poly(glycidyl ether)s, representing a dynamic form of stoichiometric control during the polymerization process. rsc.org

The table below illustrates the impact of monomer ratios on the properties of epoxy systems, based on general principles of epoxy chemistry.

| Stoichiometric Ratio (Epoxy:Curing Agent) | Expected Crosslink Density | Resulting Network Properties |

| Epoxy-Rich (>1:1) | Lower | More flexible, lower Tg, lower strength, presence of unreacted epoxy groups. |

| Balanced (1:1) | Highest | Optimal mechanical properties, highest Tg, high chemical resistance. |

| Curing Agent-Rich (<1:1) | Lower | Brittle, potential for plasticization, lower Tg, presence of unreacted hardener. |

Curing Behavior Studies of Glycerol Diglycidyl Ether Formulations

The curing behavior of GDE formulations is typically investigated using thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC). iccm-central.orgmdpi.com DSC allows for the determination of key curing parameters, including the onset temperature of curing, the peak exothermic temperature (Tp), and the total heat of reaction (ΔH), which is proportional to the extent of cure. mdpi.comresearchgate.net

Dynamic DSC scans, where the sample is heated at a constant rate, provide a characteristic exotherm from which the curing profile can be analyzed. For example, studies on GDE and related epoxy systems have used dynamic DSC to compare the reactivity of different curing agents and the effect of additives. researchgate.netresearchgate.net In one study involving GDE cured with an anhydride and reinforced with alumina (B75360) nanoparticles, DSC analysis revealed that a 10% nanoparticle loading resulted in the highest reaction enthalpy, indicating an optimal level of reinforcement that enhances the curing reaction. alfa-chemistry.com

Isothermal DSC, where the sample is held at a constant temperature, is used to study the kinetics of the curing reaction over time. This method can reveal autocatalytic behavior, where hydroxyl groups generated during the epoxy-amine reaction accelerate subsequent reactions. researchgate.net Kinetic analysis of DSC data, often using isoconversional methods like the Kissinger or Flynn-Wall-Ozawa models, allows for the calculation of the activation energy (Ea) for the curing process. mdpi.comresearchgate.net This value is crucial for understanding the temperature sensitivity of the reaction and for designing appropriate cure schedules. For instance, a kinetic analysis of GDE photocationic polymerization showed that the activation energy decreased as the content of a co-monomer, phenyl glycidyl ether, was increased. tandfonline.com

The following table presents representative data from DSC analyses of epoxy systems, illustrating how curing parameters can vary.

| Epoxy System | Curing Agent | Heating Rate (°C/min) | Peak Exotherm Temp (Tp) (°C) | Activation Energy (Ea) (kJ/mol) | Reference |

| Epoxidized Linseed Oil | MNA | 10 | 192.8 | 66-69 | mdpi.com |

| DGEBA | Polyamido-amine | - | - | 68.01 | researchgate.net |

| DGEBA with diluent | Polyamido-amine | - | - | 54.84 | researchgate.net |

| DGEBS | Phthalic Anhydride | - | - | Higher than DGEBS/THPA | researchgate.net |

| DGEBS | Tetrahydrophthalic Anhydride | - | - | Lower than DGEBS/PA | researchgate.net |

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| GDE | Glycerol diglycidyl ether |

| Phenyl Glycidyl Ether | 2,3-Epoxypropyl phenyl ether |

| 1-MI | 1-Methylimidazole |

| K54 | 2,4,6-Tris(dimethylaminomethyl)phenol |

| DGEBA | Diglycidyl ether of bisphenol A |

| MNA | Methyl nadic anhydride |

| DGEBS | Diglycidyl ether of bisphenol-S |

| THPA | Tetrahydrophthalic anhydride |